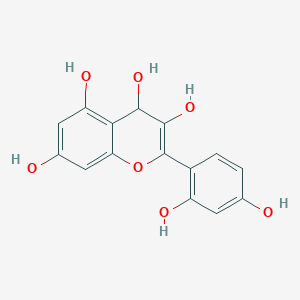![molecular formula C13H11Cl2N3O3S B14382585 2,4-Dichloro-N-[4-(hydrazinesulfonyl)phenyl]benzamide CAS No. 89564-79-4](/img/structure/B14382585.png)
2,4-Dichloro-N-[4-(hydrazinesulfonyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-N-[4-(hydrazinesulfonyl)phenyl]benzamide is an organic compound that features a benzamide core with two chlorine atoms at the 2 and 4 positions and a hydrazinesulfonyl group attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-[4-(hydrazinesulfonyl)phenyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 2,4-dichlorobenzoic acid with an appropriate amine under acidic conditions to form 2,4-dichlorobenzamide.
Introduction of the Hydrazinesulfonyl Group: The hydrazinesulfonyl group is introduced by reacting the benzamide with hydrazine and a sulfonyl chloride derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,4-Dichloro-N-[4-(hydrazinesulfonyl)phenyl]benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The hydrazinesulfonyl group can undergo oxidation to form sulfonyl derivatives or reduction to form hydrazine derivatives.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
Nucleophilic Substitution: Substituted benzamides.
Oxidation: Sulfonyl derivatives.
Reduction: Hydrazine derivatives.
Electrophilic Aromatic Substitution: Nitro or sulfonyl-substituted benzamides.
科学的研究の応用
2,4-Dichloro-N-[4-(hydrazinesulfonyl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Research: It is used as a biochemical probe to study enzyme mechanisms and protein interactions.
Industrial Applications: The compound is explored for its use in the development of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 2,4-Dichloro-N-[4-(hydrazinesulfonyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzamide core can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2,4-Dichloro-N-(4-nitrophenyl)benzamide
- 2,4-Dichloro-N-(4-chlorophenyl)benzamide
- 2,4-Dichloro-N-(4-methylphenyl)benzamide
Uniqueness
2,4-Dichloro-N-[4-(hydrazinesulfonyl)phenyl]benzamide is unique due to the presence of the hydrazinesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This group allows for specific interactions with biological targets and provides opportunities for further functionalization in synthetic applications.
特性
CAS番号 |
89564-79-4 |
|---|---|
分子式 |
C13H11Cl2N3O3S |
分子量 |
360.2 g/mol |
IUPAC名 |
2,4-dichloro-N-[4-(hydrazinesulfonyl)phenyl]benzamide |
InChI |
InChI=1S/C13H11Cl2N3O3S/c14-8-1-6-11(12(15)7-8)13(19)17-9-2-4-10(5-3-9)22(20,21)18-16/h1-7,18H,16H2,(H,17,19) |
InChIキー |
ZRQBALJXBAXEDP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



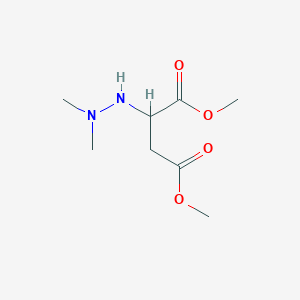
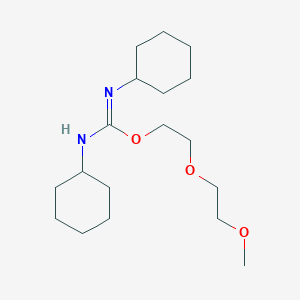
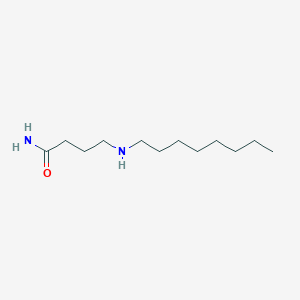
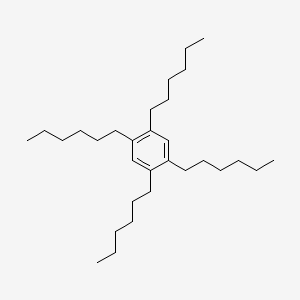
![4-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)furan-2(5H)-one](/img/structure/B14382524.png)
![1,1-Difluoro-1H-cyclopropa[A]naphthalene](/img/structure/B14382526.png)
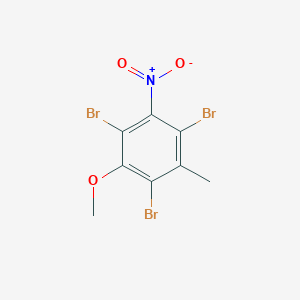

![N-[(1,3-Benzothiazol-2-yl)carbamothioyl]propanamide](/img/structure/B14382565.png)

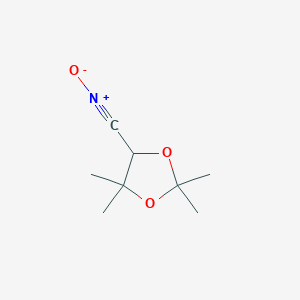
![1,1'-{Ethane-1,2-diylbis[(1H-indole-5,1-diyl)]}di(ethan-1-one)](/img/structure/B14382583.png)
